molecular formula C15H22N6O2S B6969291 N-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine

N-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine

Cat. No.: B6969291
M. Wt: 350.4 g/mol
InChI Key: RBGGYQXZFYAERH-UHFFFAOYSA-N
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Description

N-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine is a complex organic compound featuring a pyrazole ring, a sulfonyl group, a piperidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-propan-2-yl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using reagents like sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Piperidine Ring Formation: The sulfonylated pyrazole is reacted with piperidine derivatives to form the piperidine ring.

    Pyridazine Ring Introduction: Finally, the compound is coupled with a pyridazine derivative through nucleophilic substitution or similar reactions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to desulfonylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in areas like anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the pyrazole and pyridazine rings can engage in π-π stacking or hydrogen bonding, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine
  • N-[1-(1-propan-2-yltriazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine

Uniqueness

Compared to similar compounds, N-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine offers a unique combination of structural features that enhance its reactivity and potential biological activity. The presence of the pyrazole ring, in particular, provides distinct electronic properties that can be exploited in various applications.

Properties

IUPAC Name

N-[1-(1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-12(2)21-11-14(10-17-21)24(22,23)20-8-5-13(6-9-20)18-15-4-3-7-16-19-15/h3-4,7,10-13H,5-6,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGGYQXZFYAERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)N2CCC(CC2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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